

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-4,5-dimethoxybenzaldehyde
Cat. No.:	B129006

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzaldehyde, with the CAS number 6948-30-7, is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis.^{[1][2]} Its utility is particularly noted in the preparation of more complex molecules for pharmaceutical and research applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and its role in drug discovery, with a focus on its potential as a precursor to bioactive compounds.

Chemical and Physical Properties

3-Bromo-4,5-dimethoxybenzaldehyde is a solid at room temperature. A summary of its key chemical and physical properties is presented below.

Property	Value	Reference
CAS Number	6948-30-7	[1]
Molecular Formula	C ₉ H ₉ BrO ₃	[1]
Molecular Weight	245.07 g/mol	[1]
IUPAC Name	3-bromo-4,5-dimethoxybenzaldehyde	[1]
Synonyms	5-Bromoveratraldehyde, 3,4-dimethoxy-5-bromobenzaldehyde	[1]
Appearance	Solid	
Melting Point	48-54 °C	[3]

Spectroscopic Data

The structural elucidation of **3-Bromo-4,5-dimethoxybenzaldehyde** is confirmed by various spectroscopic techniques. The key spectral data are summarized below.

Spectroscopy	Data Highlights	Reference
¹ H NMR	Spectral data available.	[4]
¹³ C NMR	Spectral data available.	
Mass Spectrometry (GC-MS)	Molecular ion (M ⁺) peak at m/z 244, with a characteristic isotopic pattern for bromine (m/z 246).	[4] [5]
Infrared (IR) Spectroscopy	Characteristic peaks for C-Br, C=O (aldehyde), C=C (aromatic), and C-O (ether) functional groups.	[4] [5]

Safety and Handling

3-Bromo-4,5-dimethoxybenzaldehyde is classified as an irritant.^[1] Appropriate safety precautions should be taken when handling this compound.

Hazard Class	GHS Pictogram	Hazard Statements	Precautionary Statements
Skin Irritant (Category 2)	Warning	H315: Causes skin irritation	P264, P280, P302+P352, P332+P313, P362
Eye Irritant (Category 2)	Warning	H319: Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	Warning	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501

Experimental Protocols: Synthesis

The synthesis of **3-Bromo-4,5-dimethoxybenzaldehyde** can be achieved through the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde). Below is a representative experimental protocol.

Synthesis of **3-Bromo-4,5-dimethoxybenzaldehyde** from Veratraldehyde

This protocol describes the electrophilic aromatic substitution of veratraldehyde to introduce a bromine atom at the 5-position.

Materials:

- Veratraldehyde (3,4-dimethoxybenzaldehyde)
- Potassium bromate (KBrO₃)

- Sulfuric acid (concentrated)

- Sodium bisulfite

- Dichloromethane

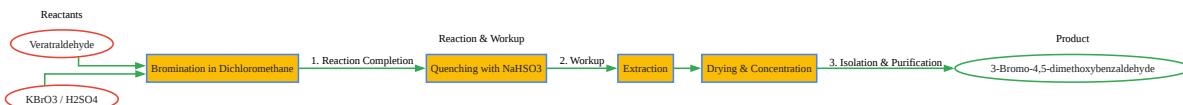
- Water

- Anhydrous sodium sulfate

- Round-bottom flask

- Magnetic stirrer

- Separatory funnel


- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve veratraldehyde in dichloromethane.
- In a separate beaker, prepare a solution of potassium bromate in water and slowly add concentrated sulfuric acid with cooling.
- Slowly add the acidic potassium bromate solution to the veratraldehyde solution at room temperature.
- Stir the reaction mixture vigorously for the specified reaction time, monitoring the progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, quench the reaction by adding a saturated solution of sodium bisulfite to remove any excess bromine.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure **3-Bromo-4,5-dimethoxybenzaldehyde**.

Workflow Diagram:

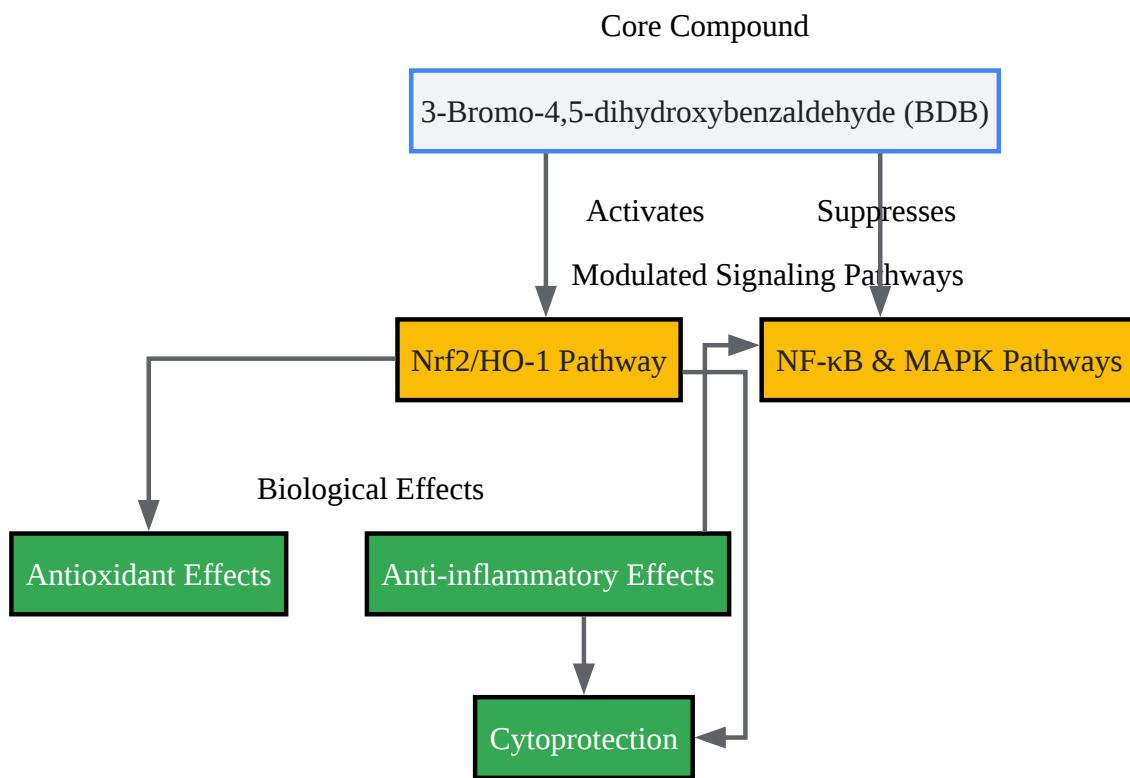
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Bromo-4,5-dimethoxybenzaldehyde**.

Applications in Research and Drug Development

3-Bromo-4,5-dimethoxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds.^[3] It has been used as a reagent in the synthesis of aromatic vinyl sulfones, which have shown activity as HIV-1 inhibitors.^[4] Additionally, it is a precursor for the synthesis of (-)-Tejedine, a naturally occurring secobisbenzylisoquinoline alkaloid.^[4]

While direct biological activity and specific signaling pathway interactions for **3-Bromo-4,5-dimethoxybenzaldehyde** are not extensively documented, its close analogue, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), has been the subject of significant research. BDB, isolated from marine red algae, exhibits potent anti-inflammatory and antioxidant properties.^{[6][7]}


Signaling Pathways Modulated by the Analogue 3-bromo-4,5-dihydroxybenzaldehyde (BDB):

Studies on BDB have revealed its interaction with key signaling pathways involved in inflammation and cellular protection:

- Nrf2/HO-1 Pathway: BDB has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.^[7] This pathway is a critical cellular defense mechanism against oxidative stress.
- NF-κB and MAPK Signaling Pathways: BDB effectively suppresses the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response.^[7] By inhibiting these pathways, BDB can reduce the production of pro-inflammatory cytokines and chemokines.^[7]
- Protection against Cellular Damage: Research has demonstrated that BDB can protect keratinocytes from damage induced by particulate matter (PM2.5) by mitigating oxidative stress, DNA damage, and cellular senescence.^{[6][8][9]}

The established biological activities of BDB highlight the potential of the 3-bromo-4,5-disubstituted benzaldehyde scaffold in the design of novel therapeutic agents, particularly for inflammatory and oxidative stress-related diseases. **3-Bromo-4,5-dimethoxybenzaldehyde**, as a key synthetic intermediate, provides a readily available starting point for the development of analogues and derivatives with potentially enhanced or modulated biological activities.

Logical Relationship Diagram:

[Click to download full resolution via product page](#)

Caption: Signaling pathways modulated by the analogue BDB.

Conclusion

3-Bromo-4,5-dimethoxybenzaldehyde is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for complex molecules, including those with antiviral activity, is well-established. While its direct biological activity is an area for further investigation, the potent anti-inflammatory and cytoprotective effects of its dihydroxy analogue, BDB, underscore the promise of this chemical scaffold. For researchers and scientists, **3-Bromo-4,5-dimethoxybenzaldehyde** represents a valuable tool for the synthesis of novel compounds aimed at modulating key signaling pathways involved in human disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 81379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-BROMO-4,5-DIMETHOXYBENZALDEHYDE [drugfuture.com]
- 3. chemimpex.com [chemimpex.com]
- 4. clearsynth.com [clearsynth.com]
- 5. sunankalijaga.org [sunankalijaga.org]
- 6. 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129006#3-bromo-4-5-dimethoxybenzaldehyde-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com